molecular formula C39H56N8O7S B008781 (2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone CAS No. 102334-63-4

(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone

Cat. No.: B008781
CAS No.: 102334-63-4
M. Wt: 781 g/mol
InChI Key: GEQVOAMRMGKWAX-ZJFASKHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), is a cyclic peptide with the molecular formula C39H56N8O7S and a molecular weight of 780.97634. This compound is a derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin. The peptide chain is then cyclized using coupling agents such as HBTU or DIC in the presence of a base like DIPEA . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of large-scale HPLC systems is also common for the purification process .

Chemical Reactions Analysis

Types of Reactions

Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), involves binding to neurokinin receptors, particularly the NK1 receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. These events lead to various physiological responses, such as pain perception and inflammatory processes .

Properties

CAS No.

102334-63-4

Molecular Formula

C39H56N8O7S

Molecular Weight

781 g/mol

IUPAC Name

(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone

InChI

InChI=1S/C39H56N8O7S/c1-4-25(2)34-39(54)44-29(18-21-55-3)36(51)42-20-11-19-41-32(48)17-16-28(40)35(50)45-31(23-27-14-9-6-10-15-27)38(53)46-30(22-26-12-7-5-8-13-26)37(52)43-24-33(49)47-34/h5-10,12-15,25,28-31,34H,4,11,16-24,40H2,1-3H3,(H,41,48)(H,42,51)(H,43,52)(H,44,54)(H,45,50)(H,46,53)(H,47,49)/t25?,28-,29-,30-,31-,34-/m0/s1

InChI Key

GEQVOAMRMGKWAX-ZJFASKHXSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

SMILES

CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

Synonyms

cyclo(H-Glu-Phe-Gly-Leu-Met-NH(CH2)3-NH-)-substance P
SP C(GPPGLMN)
substance P, cyclo(H-Glu-Phe-Phe-Gly-Leu-Met-NH(CH2)3-NH-)
substance P, cyclo(H-glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine propylene diamine)

Origin of Product

United States

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